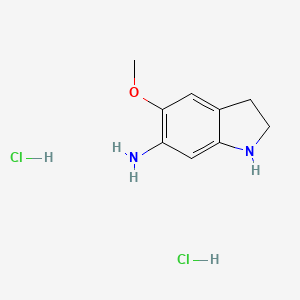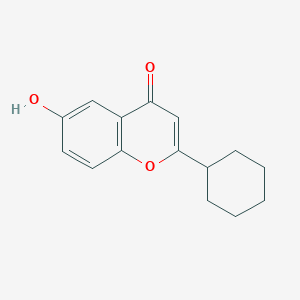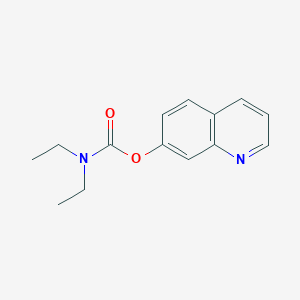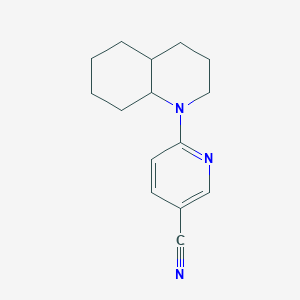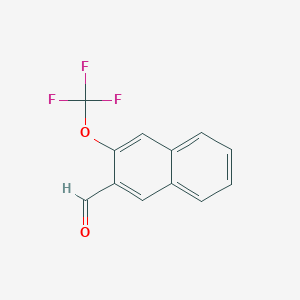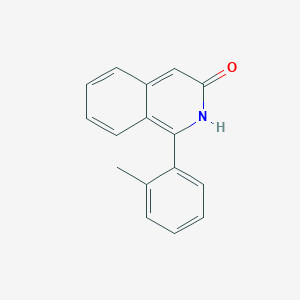
1-(o-Tolyl)isoquinolin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(o-Tolyl)isoquinolin-3(2H)-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The compound features an isoquinoline core with a tolyl group (a methyl-substituted phenyl group) attached to it
Méthodes De Préparation
The synthesis of 1-(o-Tolyl)isoquinolin-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of o-tolyl-substituted benzylamines with suitable reagents under specific conditions. For example, the reaction of o-tolylbenzylamine with phosgene or triphosgene in the presence of a base can yield the desired isoquinolinone. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the tolyl group onto the isoquinoline core.
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often require careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.
Analyse Des Réactions Chimiques
1-(o-Tolyl)isoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the isoquinoline core or the tolyl group are replaced with other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1-(o-Tolyl)isoquinolin-3(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry: In the materials science industry, the compound is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 1-(o-Tolyl)isoquinolin-3(2H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes, receptors, or proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound’s derivatives.
Comparaison Avec Des Composés Similaires
1-(o-Tolyl)isoquinolin-3(2H)-one can be compared with other similar compounds, such as:
Isoquinoline: The parent compound of the isoquinoline family, lacking the tolyl group. Isoquinoline itself has various applications in organic synthesis and medicinal chemistry.
Quinoline: A structurally related compound with a nitrogen atom in a different position. Quinoline and its derivatives are known for their antimalarial and antimicrobial properties.
1-Phenylisoquinolin-3(2H)-one: A similar compound with a phenyl group instead of a tolyl group. This compound may exhibit different chemical and biological properties due to the absence of the methyl group.
Propriétés
Numéro CAS |
89721-01-7 |
|---|---|
Formule moléculaire |
C16H13NO |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
1-(2-methylphenyl)-2H-isoquinolin-3-one |
InChI |
InChI=1S/C16H13NO/c1-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)10-15(18)17-16/h2-10H,1H3,(H,17,18) |
Clé InChI |
QURMHGGHPWGIQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=C3C=CC=CC3=CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





